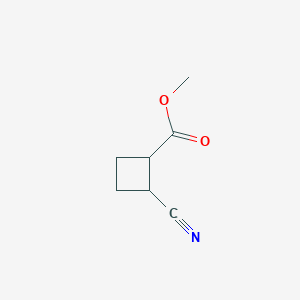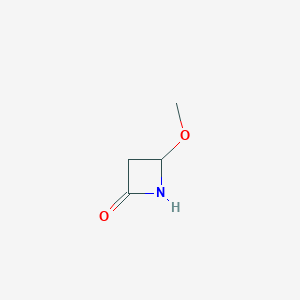
Methyl 2-cyanocyclobutane-1-carboxylate
Overview
Description
Methyl 2-cyanocyclobutane-1-carboxylate (MCC) is a chemical compound that is widely used in scientific research due to its unique properties. The compound is a cyclic ester that contains a cyano group and a methyl ester group, making it a versatile building block for the synthesis of various organic compounds. MCC has been used in the development of new drugs, agrochemicals, and materials.
Mechanism of Action
The mechanism of action of Methyl 2-cyanocyclobutane-1-carboxylate is not well understood, but it is believed to act as a nucleophile in many reactions. The cyano group in Methyl 2-cyanocyclobutane-1-carboxylate can act as a leaving group, making it a good candidate for nucleophilic substitution reactions. Methyl 2-cyanocyclobutane-1-carboxylate has also been shown to be a good precursor for the synthesis of cyclobutane-containing compounds, which have been shown to have various biological activities.
Biochemical and Physiological Effects:
Methyl 2-cyanocyclobutane-1-carboxylate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. Methyl 2-cyanocyclobutane-1-carboxylate has been shown to be metabolized in the liver and excreted in the urine.
Advantages and Limitations for Lab Experiments
Methyl 2-cyanocyclobutane-1-carboxylate is a versatile building block for the synthesis of various organic compounds, making it a valuable tool for laboratory experiments. It is relatively easy to synthesize and has high yields and purity. However, Methyl 2-cyanocyclobutane-1-carboxylate can be expensive and difficult to handle due to its high reactivity and sensitivity to air and moisture.
Future Directions
There are many potential future directions for the use of Methyl 2-cyanocyclobutane-1-carboxylate in scientific research. One area of interest is the development of new drugs and materials using Methyl 2-cyanocyclobutane-1-carboxylate as a building block. Methyl 2-cyanocyclobutane-1-carboxylate can also be used as a starting material for the synthesis of other cyclic compounds, which may have unique biological activities. Additionally, Methyl 2-cyanocyclobutane-1-carboxylate can be used in the development of new synthetic methods and reaction mechanisms. Further research is needed to fully understand the potential applications of Methyl 2-cyanocyclobutane-1-carboxylate in scientific research.
Scientific Research Applications
Methyl 2-cyanocyclobutane-1-carboxylate has been widely used in scientific research as a building block for the synthesis of various organic compounds. It has been used in the development of new drugs, such as anti-inflammatory agents, antiviral agents, and anticancer agents. Methyl 2-cyanocyclobutane-1-carboxylate has also been used in the synthesis of agrochemicals, such as herbicides and insecticides, and in the development of new materials, such as polymers and liquid crystals.
properties
IUPAC Name |
methyl 2-cyanocyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-7(9)6-3-2-5(6)4-8/h5-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCSMANRUIXQRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201291822 | |
| Record name | Methyl 2-cyanocyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201291822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cyanocyclobutane-1-carboxylate | |
CAS RN |
32811-84-0 | |
| Record name | Methyl 2-cyanocyclobutanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32811-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-cyanocyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201291822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-pyridin-4-yl-1-[4-(pyridin-4-yliminomethyl)phenyl]methanimine](/img/structure/B3327234.png)

![(2s)-2-[2-[[(1r)-1-(Hydroxymethyl)propyl]amino]ethylamino]butan-1-ol](/img/structure/B3327240.png)




![6-Hydroxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B3327275.png)